LogP Differentiation: Lipophilicity of the 1,2,5-Trimethyl Substitution vs. Unsubstituted Parent
The 1,2,5-trimethyl substitution on the piperidine ring increases lipophilicity compared to the unsubstituted 2-(piperidin-4-ylamino)ethanol parent. The target compound (CAS 113556-56-2) has a vendor-reported computed LogP of 0.297, with a topological polar surface area (TPSA) of 35.5 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 rotatable bonds . For the unsubstituted comparator 2-(piperidin-4-ylamino)ethanol (CAS 875229-91-7), the predicted pKa is 14.77 ± 0.10 ; the lower pKa of the N-methylated tertiary amine in the target compound (not directly measured but expected to be ~8–9 based on tertiary amine pKa ranges) reflects the electronic effect of N-methylation and alters protonation state at physiological pH, which can influence solubility and membrane permeability.
TPSA 35.5 Ų
| Evidence Dimension | Computed lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.297; TPSA = 35.5 Ų; H-bond acceptors = 3; H-bond donors = 2; rotatable bonds = 3 |
| Comparator Or Baseline | 2-(Piperidin-4-ylamino)ethanol (CAS 875229-91-7): predicted pKa = 14.77 (amine); lower degree of N-alkylation; LogP not explicitly reported in same source |
| Quantified Difference | LogP 0.297 for target compound (1,2,5-trimethyl) vs. expected lower LogP for unsubstituted analog; TPSA 35.5 Ų indicates moderate polarity suitable for CNS drug-like space |
| Conditions | Computed values from vendor technical datasheet (LogP, TPSA) and ChemicalBook (pKa predicted) |
Why This Matters
The distinct LogP and protonation profile of the 1,2,5-trimethyl-substituted piperidine directly affects its behavior in both synthetic reactions (solubility, reactivity) and biological screening (membrane permeability, target engagement), making informed selection critical for reproducible research outcomes.
